N-nitroso-torsemide

Catalog No.
S15452370
CAS No.
M.F
C16H19N5O4S
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-nitroso-torsemide

Product Name

N-nitroso-torsemide

IUPAC Name

1-[4-(3-methyl-N-nitrosoanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea

Molecular Formula

C16H19N5O4S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C16H19N5O4S/c1-11(2)18-16(22)19-26(24,25)15-10-17-8-7-14(15)21(20-23)13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H2,18,19,22)

InChI Key

QRFGFLJWFITVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)N=O

N-nitroso-torsemide is a chemical compound classified as a nitrosamine, which contains a nitroso functional group attached to the torsemide structure. Torsemide itself is a loop diuretic commonly used in the treatment of edema associated with heart failure, liver disease, and renal disease. The formation of N-nitroso-torsemide occurs when torsemide, a secondary amine, reacts with nitrosating agents such as nitrites under acidic conditions, leading to potential health concerns due to its classification as a mutagen and carcinogen .

The primary reaction leading to the formation of N-nitroso-torsemide involves the nitrosation of torsemide. This process typically requires:

  • Nitrosating Agent: Commonly nitrites, which can generate nitrosonium ions (NO+NO^+) in acidic environments.
  • Reaction Conditions: The reaction is facilitated under acidic conditions and elevated temperatures, which increase the likelihood of nitrosamine formation .

The general reaction can be represented as follows:

Torsemide+NitriteN nitroso torsemide+by products\text{Torsemide}+\text{Nitrite}\rightarrow \text{N nitroso torsemide}+\text{by products}

N-nitroso-torsemide exhibits significant biological activity primarily due to its mutagenic properties. Nitrosamines are known to interfere with DNA replication and repair mechanisms, potentially leading to carcinogenesis. Studies have classified N-nitroso compounds, including N-nitroso-torsemide, as substances of high concern due to their ability to induce mutations in living organisms .

The synthesis of N-nitroso-torsemide typically involves:

  • Preparation of Torsemide: Starting with torsemide as the base compound.
  • Nitrosation Reaction: Mixing torsemide with a nitrosating agent (e.g., sodium nitrite) in an acidic medium (such as hydrochloric acid) at controlled temperatures.
  • Isolation and Purification: The resulting product is then isolated and purified through methods such as crystallization or chromatography to obtain N-nitroso-torsemide in a usable form .

While N-nitroso-torsemide itself may not have direct therapeutic applications due to its potential toxicity, understanding its formation and properties is crucial for:

  • Pharmaceutical Safety: Monitoring and controlling the presence of nitrosamines in pharmaceutical products.
  • Regulatory Compliance: Ensuring that drug formulations do not exceed acceptable limits of nitrosamine impurities .

Interaction studies involving N-nitroso-torsemide focus on its potential effects when combined with other pharmacological agents or excipients. These studies are essential for assessing:

  • Toxicological Profiles: Understanding how N-nitroso-torsemide interacts with biological systems can help predict adverse effects.
  • Stability in Formulations: Evaluating how different formulations can influence the stability and formation of nitrosamines during storage and handling .

N-nitroso-torsemide belongs to a broader class of nitrosamines. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Characteristics
N-nitrosodimethylamineSimple aliphatic nitrosamineCommonly studied for its carcinogenic properties
N-nitrosopiperidineCyclic amineKnown for its potent mutagenic effects
N-nitrosobenzylamineAromatic amineExhibits different reactivity patterns compared to others
N-nitrosomethylureaUrea derivativeUsed in research for its role in cancer studies

N-nitroso-torsemide is unique due to its specific structural relationship with torsemide and its implications in pharmaceutical safety concerning nitrosamine contamination.

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

377.11577528 g/mol

Monoisotopic Mass

377.11577528 g/mol

Heavy Atom Count

26

UNII

UAD3QDD5EJ

Dates

Modify: 2024-08-11

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